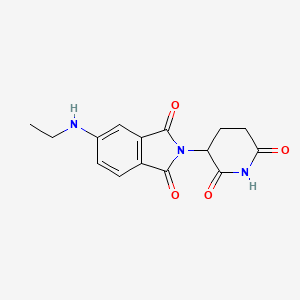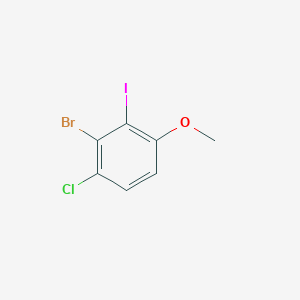![molecular formula C19H31NSn B13911616 4-[2-(Tributylstannyl)ethynyl]pyridine](/img/structure/B13911616.png)
4-[2-(Tributylstannyl)ethynyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Tributylstannyl)ethynyl]pyridine is an organotin compound with the molecular formula C19H31NSn It is a derivative of pyridine where the ethynyl group is substituted with a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tributylstannyl)ethynyl]pyridine typically involves the reaction of 4-ethynylpyridine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: Palladium(0) complexes such as Pd(PPh3)4
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of organotin reagents due to their toxicity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Tributylstannyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of pyridine derivatives with lower oxidation states.
Common Reagents and Conditions
Substitution: Palladium catalysts, such as Pd(PPh3)4, and ligands like triphenylphosphine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides and other oxidized derivatives.
Reduction: Reduced pyridine derivatives.
Applications De Recherche Scientifique
4-[2-(Tributylstannyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active pyridine derivatives.
Industry: Utilized in material science for the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 4-[2-(Tributylstannyl)ethynyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-(tributylstannyl)pyridine
- 4-Methyl-3-(tributylstannyl)pyridine
- 2-Methoxy-4-(tributylstannyl)pyridine
- 2-Methyl-5-(tributylstannyl)pyridine
Uniqueness
4-[2-(Tributylstannyl)ethynyl]pyridine is unique due to the position of the tributylstannyl group on the ethynyl moiety, which imparts distinct reactivity compared to other tributylstannyl-substituted pyridines. This unique positioning allows for specific cross-coupling reactions and the formation of diverse organic compounds.
Propriétés
Formule moléculaire |
C19H31NSn |
|---|---|
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
tributyl(2-pyridin-4-ylethynyl)stannane |
InChI |
InChI=1S/C7H4N.3C4H9.Sn/c1-2-7-3-5-8-6-4-7;3*1-3-4-2;/h3-6H;3*1,3-4H2,2H3; |
Clé InChI |
OFZQLPFIDGYEDE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C#CC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


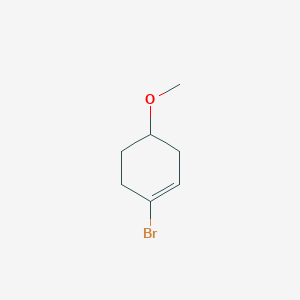
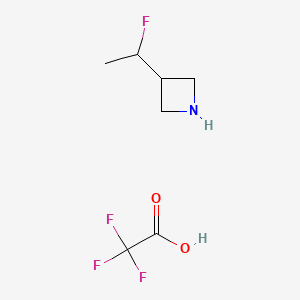
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)
![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)
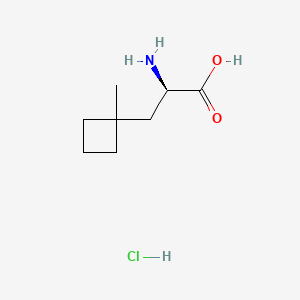
![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)
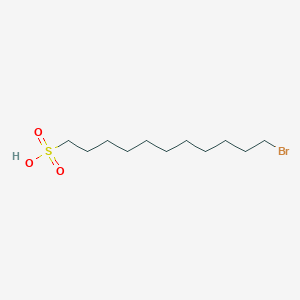
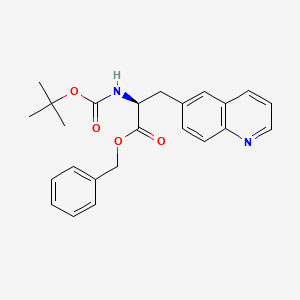

![7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B13911597.png)
![tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate](/img/structure/B13911610.png)
